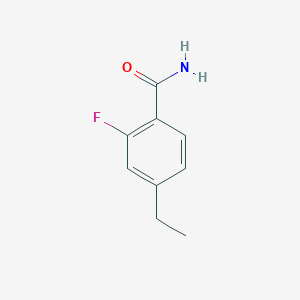

4-Ethyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDMBFMRCWWHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-fluorobenzamide

Introduction

4-Ethyl-2-fluorobenzamide is a substituted benzamide that serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its specific substitution pattern, featuring an ethyl group at the 4-position and a fluorine atom at the 2-position of the benzamide scaffold, imparts unique physicochemical properties that can influence the biological activity and pharmacokinetic profile of the resulting compounds. This guide provides a comprehensive overview of the viable synthetic pathways for 4-Ethyl-2-fluorobenzamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available methods. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Approaches to the Synthesis of 4-Ethyl-2-fluorobenzamide

Two principal retrosynthetic disconnections are considered for the synthesis of 4-Ethyl-2-fluorobenzamide. The most direct approach involves the formation of the amide bond from a corresponding carboxylic acid precursor, 4-ethyl-2-fluorobenzoic acid. An alternative strategy relies on the partial hydrolysis of a nitrile intermediate, 4-ethyl-2-fluorobenzonitrile. This guide will primarily focus on the more established and versatile carboxylic acid-based route, while also providing a concise overview of the nitrile hydrolysis pathway.

Figure 2: Overview of the synthesis of 4-Ethyl-2-fluorobenzamide via the carboxylic acid intermediate.

Step 1: Friedel-Crafts Acylation of 1-Ethyl-3-fluorobenzene

The initial step involves the regioselective introduction of an acetyl group onto the 1-ethyl-3-fluorobenzene ring. The directing effects of the substituents are crucial for achieving the desired 4-ethyl-2-fluoro substitution pattern. The ethyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The acylation is expected to occur predominantly at the position para to the ethyl group and ortho to the fluorine, which is the sterically most accessible and electronically favorable position.

Reaction Mechanism:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the acylated product. [1][2]

Figure 3: Simplified mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

| Reagent | Molar Ratio | Amount |

| 1-Ethyl-3-fluorobenzene | 1.0 | (To be determined based on scale) |

| Acetyl chloride | 1.1 | (Calculated based on starting material) |

| Aluminum chloride (anhydrous) | 1.2 | (Calculated based on starting material) |

| Dichloromethane (anhydrous) | - | (Sufficient to dissolve reactants) |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

-

After the addition is complete, add 1-ethyl-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-(4-ethyl-2-fluorophenyl)ethanone, can be purified by vacuum distillation or column chromatography.

Step 2: Oxidation of 1-(4-Ethyl-2-fluorophenyl)ethanone

The methyl ketone obtained from the Friedel-Crafts acylation is then oxidized to the corresponding carboxylic acid. The haloform reaction is a classic and efficient method for this transformation of methyl ketones. [3][4]This reaction proceeds under basic conditions using a halogenating agent, such as sodium hypochlorite (bleach).

Reaction Mechanism:

The haloform reaction involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base. The resulting trihalomethyl ketone is then cleaved by the hydroxide ion to form the carboxylate and a haloform (e.g., chloroform). [5][6] Experimental Protocol:

| Reagent | Molar Ratio | Amount |

| 1-(4-Ethyl-2-fluorophenyl)ethanone | 1.0 | (To be determined based on scale) |

| Sodium hypochlorite (bleach) | ~3-4 | (Calculated based on starting material) |

| Sodium hydroxide | - | (To achieve basic pH) |

Procedure:

-

Dissolve 1-(4-ethyl-2-fluorophenyl)ethanone in a suitable solvent like dioxane or THF.

-

Add an aqueous solution of sodium hydroxide.

-

Slowly add an excess of sodium hypochlorite solution while maintaining the temperature between 15-20 °C.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the excess hypochlorite with a reducing agent such as sodium bisulfite.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 4-ethyl-2-fluorobenzoic acid. Further purification can be achieved by recrystallization.

Step 3: Amidation of 4-Ethyl-2-fluorobenzoic Acid

The final step is the conversion of the carboxylic acid to the amide. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia, or through direct catalytic amidation.

Method A: Via Acid Chloride

This is a reliable two-step, one-pot procedure. The carboxylic acid is first activated by converting it to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [7][8]The crude acid chloride is then reacted with an ammonia source to form the amide.

Reaction Mechanism:

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is a potent electrophile that readily reacts with ammonia in a nucleophilic acyl substitution reaction to yield the amide.

Figure 4: Amidation of 4-Ethyl-2-fluorobenzoic acid via the corresponding acid chloride.

Experimental Protocol:

| Reagent | Molar Ratio | Amount |

| 4-Ethyl-2-fluorobenzoic acid | 1.0 | (To be determined based on scale) |

| Thionyl chloride | 1.2-1.5 | (Calculated based on starting material) |

| Toluene or Dichloromethane (anhydrous) | - | (Solvent) |

| Aqueous Ammonia (28-30%) | Excess | (Calculated based on starting material) |

Procedure:

-

To a solution of 4-ethyl-2-fluorobenzoic acid in dry toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude 4-ethyl-2-fluorobenzoyl chloride in an inert solvent like dichloromethane or THF.

-

Slowly add this solution to a cooled (0 °C) and stirred excess of concentrated aqueous ammonia.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the precipitated solid, wash with cold water, and dry to obtain 4-ethyl-2-fluorobenzamide. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Method B: Direct Catalytic Amidation

Direct amidation of carboxylic acids is a more atom-economical and environmentally friendly approach. [9]Various catalysts have been developed for this transformation, including boric acid derivatives and transition metal complexes. [7]This method avoids the use of harsh chlorinating agents.

Experimental Protocol (Illustrative example with a boric acid catalyst):

| Reagent | Molar Ratio | Amount |

| 4-Ethyl-2-fluorobenzoic acid | 1.0 | (To be determined based on scale) |

| Ammonium source (e.g., Ammonium carbonate) | 1.5-2.0 | (Calculated based on starting material) |

| Boric Acid Catalyst | 5-10 mol% | (Calculated based on starting material) |

| Toluene | - | (Solvent for azeotropic water removal) |

Procedure:

-

To a flask equipped with a Dean-Stark apparatus, add 4-ethyl-2-fluorobenzoic acid, the ammonium source, the boric acid catalyst, and toluene.

-

Heat the mixture to reflux and collect the water azeotropically.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Pathway II: Synthesis via Partial Hydrolysis of 4-Ethyl-2-fluorobenzonitrile

This alternative pathway involves the synthesis of the corresponding nitrile followed by its controlled hydrolysis to the amide.

Figure 5: Overview of the synthesis of 4-Ethyl-2-fluorobenzamide via the nitrile intermediate.

Step 1: Synthesis of 4-Ethyl-2-fluorobenzonitrile

The synthesis of 4-ethyl-2-fluorobenzonitrile can be approached through several methods, including the Sandmeyer reaction of the corresponding aniline or nucleophilic substitution of a suitable aryl halide. A plausible route would be the cyanation of a 4-ethyl-2-fluorophenyl halide (e.g., bromide or iodide) using a cyanide source like copper(I) cyanide in a Rosenmund-von Braun reaction.

Step 2: Partial Hydrolysis of 4-Ethyl-2-fluorobenzonitrile

The selective hydrolysis of a nitrile to an amide without proceeding to the carboxylic acid requires carefully controlled reaction conditions. [1]Both acidic and basic conditions can be employed.

Reaction Mechanism:

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form an intermediate which, upon protonation, gives the amide. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water.

Experimental Protocol (Illustrative example with basic hydrolysis):

| Reagent | Molar Ratio | Amount |

| 4-Ethyl-2-fluorobenzonitrile | 1.0 | (To be determined based on scale) |

| Potassium Hydroxide | 1.0-1.2 | (Calculated based on starting material) |

| t-Butanol | - | (Solvent) |

Procedure:

-

Dissolve 4-ethyl-2-fluorobenzonitrile in t-butanol.

-

Add powdered potassium hydroxide and heat the mixture to reflux for a controlled period (e.g., 1-3 hours).

-

Monitor the reaction closely by TLC or GC to avoid over-hydrolysis to the carboxylic acid.

-

Cool the reaction mixture and pour it into cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain 4-ethyl-2-fluorobenzamide.

Conclusion

The synthesis of 4-Ethyl-2-fluorobenzamide can be effectively achieved through multiple synthetic routes. The pathway commencing from 1-ethyl-3-fluorobenzene via Friedel-Crafts acylation, subsequent oxidation, and amidation of the resulting carboxylic acid represents a robust and well-understood strategy. The amidation step, in particular, offers flexibility with both the traditional acid chloride method and modern direct catalytic approaches being viable options. The alternative route through the partial hydrolysis of 4-ethyl-2-fluorobenzonitrile provides a more convergent approach, provided that the nitrile precursor is readily accessible. The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

References

-

Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available from: [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (WO2016024224A1). Google Patents.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (CN110903176A). Google Patents.

-

TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. 2024. DOI:10.1039/D3OB01943H. Available from: [Link]

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. 2021;60(52). Available from: [Link]

-

Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available from: [Link]

-

Experiment 4 - Oxidation of Acetophenone. WebAssign. Available from: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 2020;8(11). Available from: [Link]

- A kind of preparation method of fluorobenzamide compound. (CN101503372A). Google Patents.

-

p-FLUOROBENZOIC ACID. Organic Syntheses. Available from: [Link]

-

Nitrile to Amide - Common Conditions. organic-chemistry.org. Available from: [Link]

-

Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available from: [Link]

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (US8076515B2). Google Patents.

-

Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Request PDF. Available from: [Link]

-

A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. Available from: [Link]

-

Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. 2015;54(12). Available from: [Link]

-

3-ethyl-4-fluorobenzonitrile preparation method. Eureka | Patsnap. Available from: [Link]

-

Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Googleapis.com. Available from: [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (CN106336366A). Google Patents.

-

108623496 3-ethyl-4-fluorobenzonitrile preparation method. WIPO Patentscope. Available from: [Link]

-

Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. Available from: [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

-

process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Justia Patents. Available from: [Link]

-

and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. Available from: [Link]

-

Electrochemical Benzylic C(sp3)–H Direct Amidation. Organic Letters. 2024. DOI:10.1021/acs.orglett.3c04291. Available from: [Link]

-

The Oxidation of Acetophenone to Produce Benzoic Acid. Truman ChemLab. Available from: [Link]

-

Haloform Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link]

- Preparation method of 4-amino-2-fluorobenzoic acid. (CN103980135A). Google Patents.

-

Challenges and outlook for catalytic direct amidation reactions. ResearchGate. Available from: [Link]

-

Experiment 4 - Oxidation of Acetophenone. WebAssign. Available from: [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available from: [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. Available from: [Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available from: [Link]

-

Chemistry Haloform Reaction Mechanism. SATHEE. Available from: [Link]

Sources

- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 2. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 3. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

The Pharmacological Mechanism & Synthetic Utility of 4-Ethyl-2-fluorobenzamide Scaffolds

[1]

Executive Summary

4-Ethyl-2-fluorobenzamide (CAS: 1369809-97-1) is a specialized pharmaceutical intermediate and pharmacophore, rather than a standalone therapeutic agent. Its primary significance in modern drug development lies in its role as a critical structural motif ("warhead") in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors .

These inhibitors are at the forefront of synthetic lethality strategies for treating cancers harboring MTAP (methylthioadenosine phosphorylase) deletions (e.g., glioblastoma, pancreatic ductal adenocarcinoma). The 4-ethyl-2-fluorobenzamide moiety provides essential steric complementarity and hydrogen-bonding capabilities within the allosteric pockets of target enzymes.

This guide dissects the mechanism of action of drugs derived from this scaffold, focusing on the MAT2A signaling axis, structure-activity relationships (SAR), and validation protocols.

Part 1: Structural Mechanistics & SAR

The biological efficacy of compounds containing the 4-ethyl-2-fluorobenzamide moiety is dictated by its specific substitution pattern. In the context of enzyme inhibition (specifically MAT2A and GPR120 agonists), this fragment functions as a high-affinity anchor.

Pharmacophore Dissection

| Feature | Chemical Role | Biological Consequence |

| Benzamide Core | Hydrogen Bond Donor/Acceptor | Forms bidentate H-bonds with backbone residues (e.g., hinge regions or allosteric loops) of the target protein. |

| 2-Fluoro Group | Electronic Modulation & Conformation | Induces a specific torsion angle relative to the amide plane via ortho-effect; increases metabolic stability against ring oxidation; enhances lipophilicity. |

| 4-Ethyl Group | Hydrophobic Filling | Occupies specific hydrophobic pockets (e.g., the methionine side-chain pocket in MAT2A), improving potency via van der Waals interactions. |

Mechanism of Binding (MAT2A Context)

In MAT2A inhibitors (e.g., urea derivatives formed from this intermediate), the benzamide moiety typically binds to an allosteric site distinct from the active site where Methionine and ATP bind. This binding stabilizes an inactive conformation of the MAT2A tetramer, effectively reducing the catalytic turnover rate (

Part 2: Primary Mechanism of Action (The MAT2A Pathway)

The therapeutic utility of 4-ethyl-2-fluorobenzamide derivatives rests on the concept of synthetic lethality .[1]

The MTAP-MAT2A Axis

-

Normal Physiology : Cells recycle methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine via the enzyme MTAP .

-

Oncogenic Deletion : Many tumors (approx. 15% of all solid tumors) lack the MTAP gene due to its proximity to the tumor suppressor CDKN2A.

-

Metabolic Vulnerability : In MTAP-deleted cells, MTA accumulates.[1] MTA is a competitive inhibitor of PRMT5 (Protein Arginine Methyltransferase 5).[1]

-

The Trap : To survive, these cells become hyper-dependent on MAT2A to produce SAM (the methyl donor) to outcompete the accumulated MTA and keep PRMT5 functional.

-

Therapeutic Intervention : Inhibitors containing the 4-ethyl-2-fluorobenzamide scaffold block MAT2A. This reduces SAM levels below the threshold required to overcome MTA inhibition, leading to PRMT5 stasis, splicing defects, DNA damage, and apoptosis. Normal cells (with functional MTAP) can clear MTA and are less sensitive to MAT2A inhibition.

Visualization: The Synthetic Lethality Trap

Figure 1: The mechanistic logic of MAT2A inhibition in MTAP-deleted cancers.[1] The drug (containing the benzamide scaffold) creates a lethal scarcity of SAM.

Part 3: Experimental Protocols

Chemical Synthesis (Coupling Reaction)

To utilize 4-ethyl-2-fluorobenzamide as an intermediate for urea-based inhibitors.

Reagents:

-

Heterocyclic Amine (e.g., 3-chloropyridin-2-amine) (Start Material 2)

-

Oxalyl chloride or Triphosgene

-

Dichloromethane (DCM) / Tetrahydrofuran (THF)

Workflow:

-

Activation : Dissolve the heterocyclic amine in anhydrous DCM under

atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C to generate the corresponding isocyanate in situ. -

Coupling : Add 4-ethyl-2-fluorobenzamide (1.0 eq) dissolved in THF to the reaction mixture.

-

Reflux : Heat to reflux (approx. 40-50°C) for 4–6 hours. Monitor via LC-MS for the formation of the acylurea peak.

-

Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

MAT2A Inhibition Assay (SAM Production)

Objective : Quantify the potency (

Principle : MAT2A converts L-Methionine + ATP

Protocol:

-

Buffer Prep : 50 mM HEPES (pH 7.5), 10 mM

, 50 mM KCl, 0.01% Triton X-100. -

Enzyme Mix : Dilute recombinant human MAT2A protein to 10 nM in buffer.

-

Compound Addition : Add the 4-ethyl-2-fluorobenzamide derivative (dissolved in DMSO) in a 10-point serial dilution (e.g., 10

M to 0.1 nM). Incubate for 15 mins at 25°C. -

Substrate Start : Initiate reaction by adding substrate mix (50

M L-Methionine, 50 -

Incubation : Run reaction for 60 mins at RT.

-

Detection :

-

Option A (Colorimetric): Add Malachite Green reagent. Read Absorbance at 620 nm.

-

Option B (MS): Quench with acetonitrile. Analyze supernatant via LC-MS/MS (MRM transition for SAM: 399

250 m/z).

-

-

Analysis : Plot % Inhibition vs. Log[Concentration] to derive

.

Part 4: Synthesis & Reactivity Visualization

The transformation of the amide into the active drug pharmacophore.

Figure 2: Synthetic pathway converting the benzamide intermediate into the bioactive urea scaffold.

References

-

Agios Pharmaceuticals & Vertex Pharmaceuticals Patents . 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. WO2020123395A1. (Describes the synthesis of MAT2A inhibitors using 4-ethyl-2-fluorobenzamide).

-

Marjon, K., et al. (2016) . MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Splicing Axis. Cell Reports, 15(3), 574-587.[1] (Establishes the biological mechanism of MAT2A inhibition).

-

Janssen Pharmaceutica NV .[3] Gpr120 agonists for the treatment of type ii diabetes. US20140275179A1.[3] (Cites 4-ethyl-2-fluorobenzamide as a building block for metabolic disease drugs).

-

ChemicalBook . 4-Ethyl-2-fluorobenzamide Product Properties. (Physical and chemical data for the intermediate).

Sources

- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 2. 1369809-97-1 4-ethyl-2-fluorobenzamide [chemsigma.com]

- 3. US20140275179A1 - Gpr120 agonists for the treatment of type ii diabetes - Google Patents [patents.google.com]

A Methodological Framework for the Characterization of 4-Ethyl-2-fluorobenzamide: Solubility and Stability Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation design, manufacturing processes, and shelf-life. This guide presents a comprehensive methodological framework for the detailed characterization of 4-Ethyl-2-fluorobenzamide. As direct experimental data for this specific compound is not extensively available in public literature, this document serves as a proactive, field-proven guide for researchers. It outlines the necessary experimental protocols, explains the scientific rationale behind each step, and provides a roadmap for generating the robust data package required for informed drug development decisions. The methodologies are grounded in established principles and draw from international regulatory guidelines to ensure scientific integrity and relevance.

Introduction to 4-Ethyl-2-fluorobenzamide

4-Ethyl-2-fluorobenzamide is an aromatic amide containing a fluorine atom and an ethyl group on the benzene ring. Its structure suggests a balance of lipophilic (ethyl group, benzene ring) and hydrophilic (amide group, fluorine) characteristics, which will govern its behavior in both aqueous and organic environments.

-

Molecular Formula: C₉H₁₀FNO

-

Molecular Weight: 167.18 g/mol

-

Structure: (Illustrative structure, as a specific library image is unavailable)

The primary objective of this guide is to establish a self-validating system of protocols to comprehensively determine the solubility and stability profile of this compound. This is not merely a data collection exercise; it is about building a foundational understanding of the molecule's behavior, which is essential for mitigating risks in later stages of drug development.

Predicted Physicochemical Properties

Prior to embarking on extensive laboratory work, in-silico prediction of key physicochemical properties provides a valuable starting point. These predictions help in designing experiments, such as selecting appropriate solvent systems and anticipating potential liabilities.

| Property | Predicted Value | Rationale & Significance |

| LogP | ~1.9 - 2.5 | The predicted LogP, based on similar structures like N-Ethyl 4-fluorobenzamide (LogP 1.96)[1], suggests moderate lipophilicity. This indicates that while it may have sufficient membrane permeability, its aqueous solubility could be limited, a critical factor for oral absorption. |

| pKa (Amide) | ~17 (non-ionizable) | The amide proton is generally not ionizable under physiological pH conditions. |

| pKa (Basic) | Not Applicable | The molecule lacks a readily ionizable basic center. |

| Aqueous Solubility | Low to Moderate | The combination of an aromatic ring and an ethyl group suggests that solubility in water will be a key parameter to investigate experimentally. |

Comprehensive Solubility Determination

Solubility dictates the maximum concentration of a drug that can be achieved in solution and is a primary determinant of its absorption and bioavailability. We must assess both kinetic and thermodynamic solubility in a range of physiologically and pharmaceutically relevant media.

Causality Behind Experimental Design

The choice of solvents and pH is not arbitrary. It is designed to simulate the biological journey of an orally administered drug and to inform formulation strategies.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the pH of the stomach, small intestine, and blood, respectively. Solubility changes across this pH range can predict where the drug will dissolve and be absorbed in the gastrointestinal tract.

-

Organic Solvents: Solvents like ethanol, propylene glycol, and PEG 400 are common in liquid formulations. Understanding solubility in these systems is crucial for developing liquid dosage forms or co-solvent systems.

-

Biorelevant Media (FaSSIF/FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, which mimic the contents of the human intestine. Solubility in these media provides a more accurate prediction of in-vivo behavior than simple buffers.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Ethyl-2-fluorobenzamide (e.g., 5-10 mg, ensuring solid remains) to a series of 2 mL glass vials.

-

Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, ethanol).

-

Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours is standard). The presence of undissolved solid at the end of the experiment is essential for validation.

-

Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the compound).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

Analytical Quantification Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate concentration measurement.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a common starting point for aromatic compounds.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan of the compound).

-

Calibration: A standard curve must be prepared using known concentrations of 4-Ethyl-2-fluorobenzamide to ensure accurate quantification.

Intrinsic Stability and Forced Degradation

Stability testing is mandated by regulatory agencies like the WHO and EMA to understand how a drug's quality varies over time under the influence of environmental factors[2][3]. Forced degradation (or stress testing) is a critical component where degradation is intentionally accelerated to identify likely degradation products and establish the inherent stability of the molecule.

Experimental Workflow for Stability Profiling

The overall process follows a logical sequence from stress application to analysis, which is crucial for developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Step-by-Step Protocols for Forced Degradation

For each condition, a control sample (time zero) should be analyzed immediately after preparation.

-

Acid Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of the drug in acetonitrile, add 1 mL of 0.2 M HCl.

-

Incubate in a water bath at 80°C.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours), immediately neutralize with an equivalent amount of 0.2 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH.

-

Follow the incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.2 M HCl.

-

Causality: The primary expected degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond to yield 4-ethyl-2-fluorobenzoic acid and ammonia. This is a common degradation pathway for benzamide-containing structures.

-

-

Oxidative Degradation:

-

To 1 mL of a 1 mg/mL solution, add 1 mL of 6% hydrogen peroxide (resulting in a final concentration of 3% H₂O₂).

-

Store at room temperature, protected from light.

-

Sample at time points and analyze directly.

-

Causality: The benzene ring or the ethyl group could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

-

-

Photostability:

-

Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both samples after exposure.

-

Establishing a Stability-Indicating Method

The ultimate goal of forced degradation is to create an analytical method that proves specificity. A method is deemed "stability-indicating" if it can accurately measure the decrease in the active drug concentration due to degradation, and it can separate the parent drug peak from all degradation product peaks.

-

Procedure: A cocktail of all stressed samples should be prepared and injected into the HPLC system. The chromatographic method (gradient, mobile phase composition) is then optimized until baseline separation is achieved between the parent 4-Ethyl-2-fluorobenzamide peak and all degradant peaks. Mass spectrometry (LC-MS) is invaluable at this stage for identifying the mass of the degradation products, which aids in postulating their structures[4][5].

Data Summary and Interpretation

All quantitative data must be presented in a clear, tabular format to facilitate analysis and comparison.

Table 1: Thermodynamic Solubility of 4-Ethyl-2-fluorobenzamide at 25°C

| Medium | pH | Solubility (µg/mL) | Standard Deviation |

|---|---|---|---|

| Purified Water | 7.0 | [Experimental Data] | [Experimental Data] |

| HCl Buffer | 1.2 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer | 4.5 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer | 6.8 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer | 7.4 | [Experimental Data] | [Experimental Data] |

| Ethanol | N/A | [Experimental Data] | [Experimental Data] |

| Propylene Glycol | N/A | [Experimental Data] | [Experimental Data] |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants |

|---|---|---|---|---|

| 0.1 M HCl (80°C) | 24h | [Data] | [Data] | [Data] |

| 0.1 M NaOH (80°C) | 8h | [Data] | [Data] | [Data] |

| 3% H₂O₂ (RT) | 24h | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | - | [Data] | [Data] | [Data] |

| Thermal (105°C, Solid) | 48h | [Data] | [Data] | [Data] |

Conclusion

This technical guide provides a robust and scientifically-defensible framework for the comprehensive evaluation of the solubility and stability of 4-Ethyl-2-fluorobenzamide. By systematically executing these protocols, researchers can generate a high-quality data package that is essential for making critical decisions in the drug development process. Adherence to these methodologies will illuminate potential liabilities, guide formulation development, establish a validated analytical method for quality control, and ultimately de-risk the path towards clinical application. The emphasis on understanding the causality behind each experimental step ensures that the data generated is not only accurate but also contextually meaningful for the scientific and regulatory challenges ahead.

References

-

PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. N-Ethyl 4-fluorobenzamide.[Link]

-

PubChem. Ethyl 2-Amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-[2-Aminoethyl(ethyl)amino]-3-fluorobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Scholz-Muramatsu, H., et al. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]

-

OPUS. Analytical Methods.[Link]

-

ResearchGate. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms.[Link]

-

AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater.[Link]

-

EMA. Year 2024 In-Use stability testing FAQ.[Link]

-

Pharmaffiliates. 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide.[Link]

-

PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. [Link]

-

ResearchGate. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.[Link]

-

PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information. [Link]

-

University of Calgary. Solubility of Organic Compounds.[Link]

Sources

Methodological & Application

Using 4-Ethyl-2-fluorobenzamide as a chemical probe

Application Note: 4-Ethyl-2-fluorobenzamide as a F-NMR Structural Probe

Executive Summary

4-Ethyl-2-fluorobenzamide is a small-molecule chemical probe utilized primarily to interrogate the steric and electronic requirements of benzamide-binding pockets in enzymes such as Poly(ADP-ribose) Polymerase (PARP) .

Its utility is twofold:

-

Pharmacophoric Mimicry: The benzamide moiety mimics the nicotinamide ring of NAD+, making it a competitive probe for the orthosteric sites of PARP1/2 and other NAD+-dependent enzymes.

-

F-NMR Reporter: The 2-fluoro substituent serves as a highly sensitive NMR handle, allowing for the detection of weak binding events (

Chemical & Physical Properties

| Property | Specification | Relevance to Protocol |

| IUPAC Name | 4-Ethyl-2-fluorobenzamide | Target Moiety |

| Molecular Weight | 167.18 g/mol | Low MW ideal for Ligand Efficiency (LE) calc. |

| LogP | ~1.8 (Predicted) | Good solubility for high-concentration NMR. |

| H-Bond Donors | 2 (Amide | Critical for Gly/Ser backbone interaction. |

| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | Fluorine acts as a weak acceptor/electronic modulator. |

| Solubility | DMSO (>100 mM) | Compatible with standard screening buffers. |

Mechanistic Basis: Why This Probe?

The Benzamide Pharmacophore (The "Anchor")

The primary utility of this probe lies in the benzamide group. In PARP enzymes, the amide group forms critical hydrogen bonds with the backbone of Gly863 and Ser904 (human PARP1 numbering). This "anchors" the molecule in the nicotinamide pocket.

The 4-Ethyl "Feeler"

The 4-ethyl group probes the "floor" of the active site. Unlike simple benzamide, the ethyl extension tests for available hydrophobic space deep within the pocket. If the protein tolerates this group, it indicates a "ligandable" sub-pocket that can be exploited for potency optimization.

The 2-Fluoro "Reporter"

The 2-fluoro substituent is the key technical enabler.

-

Conformational Lock: It creates an intramolecular hydrogen bond (or electrostatic repulsion depending on environment) that restricts the rotation of the amide bond, pre-organizing the probe for binding.

-

NMR Sensitivity:

F is 100% naturally abundant and has a wide chemical shift range. Upon binding to a protein, the local electronic environment of the fluorine changes drastically, resulting in a measurable chemical shift perturbation (CSP) or line broadening.

Experimental Protocols

Protocol A: F-NMR Ligand Binding Screen (T2-Relaxation Filtered)

This protocol detects direct binding of the probe to the target protein.

Reagents:

-

Target Protein (e.g., PARP1 catalytic domain), purified (>95%).

-

Probe: 4-Ethyl-2-fluorobenzamide (100 mM stock in d6-DMSO).

-

Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10%

.

Workflow:

-

Sample Preparation:

-

Experimental Tube: 20

M Protein + 400 -

Control Tube: 400

M Probe (No Protein).

-

-

Pulse Sequence:

-

Use a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence.

-

Set total echo time (

) to 50–200 ms.

-

-

Acquisition:

-

Record 1D

F spectra at 298 K.

-

-

Data Analysis:

-

Binding Signal: Compare the peak intensity of the probe in the presence vs. absence of protein.

-

Result: A significant reduction in peak intensity (line broadening) in the protein sample indicates binding. The large protein-ligand complex tumbles slowly, causing rapid T2 relaxation of the fluorine signal.

-

Protocol B: X-ray Crystallography Soaking (Fragment Validation)

To determine the exact binding pose and validate the "4-ethyl" fit.

Workflow:

-

Crystallization: Generate apo-crystals of the target protein (e.g., PARP1) using standard hanging drop vapor diffusion.

-

Soaking Solution:

-

Prepare a "soaking cocktail": Mother liquor + 20–50 mM 4-Ethyl-2-fluorobenzamide + 5–10% DMSO.

-

-

Soaking:

-

Transfer apo-crystals into the soaking cocktail.

-

Incubate for 1 hour to 24 hours. (Note: High concentration is required due to likely mM affinity).

-

-

Cryo-protection & Data Collection:

-

Flash-cool crystals in liquid nitrogen.

-

Collect diffraction data.

-

-

Refinement:

-

Solve structure using Molecular Replacement.

-

Look for

electron density maps in the active site matching the benzamide shape. -

Success Metric: Distinct density for the 4-ethyl group confirms the hydrophobic sub-pocket accessibility.

-

Visualization: The Screening Workflow

The following diagram illustrates the logical flow of using 4-Ethyl-2-fluorobenzamide to validate a target pocket.

Caption: Workflow for utilizing 4-Ethyl-2-fluorobenzamide as a reporter probe to validate ligandability of protein pockets using

Data Interpretation & Troubleshooting

Table 1: Expected Results & Interpretation

| Observation (NMR) | Observation (X-ray) | Interpretation | Action |

| Sharp 19F Peak (No change) | No Density | Non-Binder. The pocket does not tolerate the scaffold. | Discard scaffold or try 3-ethyl isomer. |

| Significant Line Broadening | Clear Density | Specific Binder. The probe fits the pocket. | Hit! Proceed to SAR expansion (grow from Ethyl). |

| Chemical Shift Perturbation | No Density | Binder (Dynamic). Binds but crystal packing occludes site. | Rely on NMR Kd; try co-crystallization instead of soaking. |

| Precipitation | N/A | Solubility Issue. Probe concentration too high. | Reduce probe to 1 mM or increase DMSO to 5%. |

Critical Control: Competition Assay

To prove the probe is binding to the active site (and not non-specifically), perform the

-

Result: If the probe is specific, the high-affinity drug will displace it. The

F signal should return to a sharp, narrow peak (resembling the "No Protein" control).

References

-

Fragment-Based Discovery of PARP Inhibitors

-

Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30(3), 283-288. Link

- Context: Establishes the benzamide scaffold as the universal anchor for PARP family enzymes.

-

-

F-NMR in Drug Discovery:

-

Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and pdb affinity determination." Journal of the American Chemical Society, 125(47), 14620-14625. Link

-

Context: The foundational protocol for using fluorine-containing fragments (like 4-Ethyl-2-fluorobenzamide) as spy molecules.

-

-

Benzamide Pharmacophore Mechanism

-

Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

- Context: Detailed mechanism of how benzamides mimic nicotinamide in the c

-

-

Fragment Screening Protocols

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 59(15), 6581–6599. Link

- Context: General guidelines for concentration and solubility in fragment soaking.

-

Application Notes: 4-Ethyl-2-fluorobenzamide - A Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of Fluorinated Benzamides

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The benzamide moiety, a common feature in numerous biologically active compounds, serves as a robust pharmacophore. The strategic combination of these two features in 4-Ethyl-2-fluorobenzamide presents a unique and valuable building block for synthetic chemists. The presence of an ortho-fluoro substituent, an ethyl group at the para-position, and a primary amide offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries.

This document serves as a detailed guide for researchers, outlining the synthesis, physicochemical properties, and, most importantly, the potential applications of 4-Ethyl-2-fluorobenzamide in organic synthesis, with a focus on leveraging its unique structural attributes for the construction of complex molecular architectures.

Physicochemical & Safety Profile

Table 1: Predicted Physicochemical Properties of 4-Ethyl-2-fluorobenzamide

| Property | Predicted Value | Justification/Comparison |

| Molecular Formula | C₉H₁₀FNO | Based on structure |

| Molecular Weight | 167.18 g/mol | Based on structure |

| Appearance | White to off-white solid | Analogy with similar benzamides[3] |

| Melting Point | 140 - 160 °C | Expected to be in a similar range to 4-fluorobenzamide (154-157 °C), with the ethyl group potentially lowering the melting point slightly.[3] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Typical for small aromatic amides. |

| pKa (amide proton) | ~17 | Typical for primary benzamides. |

Safety Considerations: As with all laboratory chemicals, 4-Ethyl-2-fluorobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on analogs, it may cause skin and eye irritation.

Proposed Synthesis of 4-Ethyl-2-fluorobenzamide

A robust and scalable synthesis of 4-Ethyl-2-fluorobenzamide can be envisioned starting from commercially available 4-ethyl-2-fluorobenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A common and effective method involves the activation of the carboxylic acid followed by amidation.

Caption: Proposed synthetic route to 4-Ethyl-2-fluorobenzamide.

Protocol 1: Synthesis via the Acyl Chloride

This protocol is based on standard procedures for the conversion of carboxylic acids to amides.

Materials:

-

4-Ethyl-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethyl-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Amidation: Carefully concentrate the reaction mixture under reduced pressure to remove excess acylating agent and solvent. Re-dissolve the crude acyl chloride in a fresh portion of DCM. In a separate flask, cool a concentrated solution of ammonium hydroxide (excess, ~10 eq) to 0 °C. Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-Ethyl-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Applications in Organic Synthesis

The true value of 4-Ethyl-2-fluorobenzamide lies in its potential as a versatile building block. The ortho-fluoro group is particularly interesting as it can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern medicinal chemistry.[5][6]

Application 1: Synthesis of N-Aryl-2-aminobenzamides via SₙAr

The ortho-fluoro atom of 4-Ethyl-2-fluorobenzamide is activated towards nucleophilic attack, especially with electron-rich nucleophiles. This allows for the construction of biaryl ether linkages or N-aryl bonds, which are prevalent in many pharmaceutical agents.

Sources

- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Radiolabeling 4-Ethyl-2-fluorobenzamide for imaging studies

Application Note: Radiosynthesis and Quality Control of 4-Ethyl-2-[ F]fluorobenzamide

Abstract & Scope

This application note details the automated radiosynthesis of 4-Ethyl-2-[

The protocol utilizes Nucleophilic Aromatic Substitution (

Chemical Strategy & Retrosynthesis

The Challenge of Primary Amides

Direct labeling of primary benzamides (

Expert Solution: We employ an

Reaction Mechanism

The synthesis proceeds via

Figure 1: Reaction mechanism showing the two-step one-pot synthesis:

Materials & Instrumentation

Reagents

| Reagent | Grade | Purpose |

| Precursor | >97% Purity | N-Boc-4-ethyl-2-nitrobenzamide (Custom synthesis required if not commercial) |

| [18O]H2O | >98% Enrichment | Target material for cyclotron |

| Kryptofix 2.2.2 | Reagent Grade | Phase transfer catalyst |

| Potassium Carbonate | Anhydrous, 99.99% | Counter-ion source |

| DMSO | Anhydrous (<50 ppm H2O) | Reaction solvent |

| HCl (4N) | Analytical Grade | Deprotection acid |

| NaOH (2N) | Analytical Grade | Neutralization |

Equipment[1]

-

Cyclotron: Proton beam (typically 11–18 MeV).

-

Synthesis Module: GE TRACERlab FX2 N, Synthera+, or equivalent automated module.

-

HPLC System: Semi-prep pump with UV (254 nm) and Gamma detectors.

-

Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm (Semi-prep).

Automated Radiosynthesis Protocol

Preparation of [18F]Fluoride[1][2][3][4][5][6][7][8][9]

-

Trapping: Pass the irradiated

O]H -

Elution: Elute

F]F -

Azeotropic Drying: Evaporate solvents at 95°C under helium flow and vacuum. Add 1 mL anhydrous MeCN and repeat drying (2x) to ensure water content is <50 ppm. Critical: Moisture inhibits the

reaction.

Labeling Reaction[3][4][8][10]

-

Precursor Addition: Dissolve 5.0 mg of

-Boc-4-ethyl-2-nitrobenzamide in 1.0 mL anhydrous DMSO. Add to the dried -

Heating: Seal reactor and heat to 130°C for 10 minutes .

-

Note: Benzamides with electron-donating groups (ethyl) may require slightly higher temperatures (up to 145°C) if yields are low (<10%).

-

Deprotection (Hydrolysis)

-

Cooling: Cool reactor to 50°C.

-

Acid Addition: Add 1.0 mL of 4N HCl.

-

Hydrolysis: Heat to 90°C for 5 minutes . This removes the Boc group.

-

Neutralization: Cool to 40°C. Add 2.0 mL of 2N NaOH (or sufficient buffer) to reach pH ~7–8 before HPLC injection.

Purification & Formulation

-

Injection: Transfer the crude mixture to the HPLC loop.

-

Separation: Isocratic elution (See Section 5 for conditions).

-

Collection: Collect the product peak (retention time typically 12–15 min) into a dilution flask containing 40 mL water.

-

Formulation (SPE): Pass the diluted fraction through a C18 Sep-Pak (pre-conditioned). Wash with 10 mL water. Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).

-

Sterile Filter: Pass through a 0.22 µm membrane filter into a sterile vial.

Figure 2: Automated workflow for the radiosynthesis of 4-Ethyl-2-[

Quality Control (QC)

The final product must meet strict release criteria before use in imaging studies.

Analytical HPLC Conditions

-

Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Wavelength: 254 nm.

-

Detectors: UV and Gamma (in series).

Acceptance Criteria

| Test | Method | Acceptance Limit |

| Appearance | Visual | Clear, colorless, particle-free |

| pH | pH Strip/Meter | 4.5 – 8.5 |

| Radiochemical Purity | HPLC / TLC | > 95% |

| Radionuclidic Purity | Half-life calc. | 105 – 115 min (Target: 109.8 min) |

| Chemical Purity | HPLC (UV) | No single impurity > 0.1 µg/mL (excluding vehicle) |

| Residual Solvents | GC | MeCN < 410 ppm, DMSO < 5000 ppm |

| Molar Activity | HPLC | > 37 GBq/µmol (1000 mCi/µmol) |

Preclinical Imaging Protocol (Application)

Once the tracer is validated, it can be used for biodistribution studies.[1]

Animal Preparation

-

Subjects: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.

-

Anesthesia: Isoflurane (2% in oxygen).

-

Administration: Tail vein injection.

-

Dose: 5–10 MBq (mice) or 10–20 MBq (rats).

PET/CT Acquisition

-

Static Scan: 60 minutes post-injection (p.i.) for 10 minutes (Biodistribution snapshot).

-

Dynamic Scan: 0–60 minutes dynamic acquisition (Pharmacokinetic modeling).

-

Reconstruction: OSEM or FBP algorithms with decay correction.

Data Analysis

-

Define Regions of Interest (ROIs) on the brain (if CNS target), heart, liver, and kidneys.

-

Calculate %ID/g (Percent Injected Dose per gram) or SUV (Standardized Uptake Value).

-

Expected Biodistribution: As a lipophilic benzamide, expect hepatobiliary clearance (high liver/intestinal uptake) and renal excretion. If the molecule targets specific CNS receptors (e.g., D2), specific blocking studies with unlabeled 4-ethyl-2-fluorobenzamide (1–2 mg/kg) should be performed to prove specificity.

Troubleshooting & Expert Insights

Low Radiochemical Yield (RCY)

-

Cause: Moisture in the reaction vessel.[2]

-

Fix: Increase azeotropic drying cycles or check the anhydrous nature of the DMSO.

-

-

Cause: Amide proton interference (if protection failed).

-

Fix: Verify the purity of the N-Boc precursor via NMR. Ensure the Boc group is intact before labeling.

-

-

Cause: Electron-rich ring deactivation.

-

Fix: Switch to an Iodonium Ylide or Diaryliodonium Salt precursor. These are more reactive towards

F]fluoride than nitro-precursors for electron-rich rings, though synthesis is more complex [1].

-

High Impurities

-

Issue: Presence of hydroxy-benzamide (from nitro displacement by hydroxide).

-

Fix: Reduce the amount of base (K

CO

-

References

-

Pijl, M. G., et al. (2021). "Direct nucleophilic SNAr fluorination of electron-rich arenes." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Cole, E. L., et al. (2014). "Radiosynthesis and preclinical evaluation of 18F-labeled benzamides." Nuclear Medicine and Biology, 41(7), 600-606.

-

FDA Guidance. "PET Drug Products - Current Good Manufacturing Practice (CGMP)."

-

Coenen, H. H., et al. (2010). "Consensus nomenclature rules for radiopharmaceutical chemistry." Nuclear Medicine and Biology, 37(7), 727-729.

Disclaimer: This protocol is for research purposes only. All radiochemical work must be performed by trained personnel in a licensed facility in compliance with local radiation safety regulations.

Application Note: 4-Ethyl-2-fluorobenzamide in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

This guide details the deployment of 4-Ethyl-2-fluorobenzamide (CAS 1369809-97-1) as a high-value probe in Fragment-Based Drug Discovery (FBDD).[1] While benzamides are privileged scaffolds in medicinal chemistry—frequently targeting proteases, kinases, and GPCRs—the incorporation of the fluorine atom at the ortho position transforms this fragment into a dual-purpose tool: it serves as a sensitive NMR reporter and a conformational lock.[1]

This application note provides a validated workflow for using 4-Ethyl-2-fluorobenzamide in Ligand-Observed 19F-NMR Screening , followed by downstream structural validation and chemical elaboration strategies.

Fragment Profile & Physicochemical Properties[1][2][3]

The utility of 4-Ethyl-2-fluorobenzamide lies in its adherence to the "Rule of Three" (Ro3) and its specific electronic properties.[1] The 2-fluoro substituent often influences the planarity of the amide group relative to the phenyl ring, potentially pre-organizing the fragment for binding.[1]

Table 1: Physicochemical Profile

| Property | Value | Significance in FBDD |

| Molecular Weight | 167.18 Da | Ideal for high ligand efficiency (LE); allows room for growth.[1] |

| cLogP | ~1.8 | Optimal solubility in aqueous buffers (PBS/HEPES) for NMR/SPR.[1] |

| H-Bond Donors | 1 (Amide NH2) | Critical anchor point for active site interaction (e.g., backbone carbonyls).[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Critical anchor point for active site interaction.[1] |

| 19F Chemical Shift | ~ -110 to -120 ppm | Distinct region, minimizing overlap in fragment cocktails.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

Workflow Visualization

The following diagram illustrates the integrated workflow for screening and validating this fragment.

Figure 1: Critical path for 19F-NMR fragment screening campaigns.

Protocol: Ligand-Observed 19F-NMR Screening

Objective: Identify binding of 4-Ethyl-2-fluorobenzamide to a target protein by detecting changes in transverse relaxation time (

Rationale: The 19F nucleus offers 100% natural abundance and zero background signal in biological macromolecules, making it superior to 1H-NMR for detecting weak binders (

Sample Preparation[1][2]

-

Fragment Stock: Dissolve 4-Ethyl-2-fluorobenzamide to 100 mM in

-DMSO. -

Cocktail Assembly: Pool 10–15 fluorinated fragments. Ensure 4-Ethyl-2-fluorobenzamide has a distinct chemical shift (check prior 1D spectra).

-

Final Concentration: 50 µM per fragment.[1]

-

-

Protein Sample: Buffer exchange target protein into Screening Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 10% D2O).

-

Final Concentration: 20 µM protein (Target ratio: 2.5:1 Ligand:Protein).[1]

-

NMR Acquisition Parameters (Bruker 600 MHz)

-

Temperature: 298 K (Standard) or 278 K (to slow exchange for weak binders).

-

Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or

-filtered 19F 1D.[1] -

Relaxation Delay (

): 2.0 s. -

CPMG Delay (

): Total spin-echo time of 10–200 ms.[1]-

Setup: Acquire two spectra: one with short delay (10 ms, Reference) and one with long delay (100–200 ms, Filtered).

-

Data Analysis & Hit Calling[1]

-

Reference Spectrum: In the absence of protein, the fragment should show a sharp singlet.[1]

-

Experimental Spectrum: In the presence of protein, the 4-Ethyl-2-fluorobenzamide signal will broaden significantly or disappear in the long-delay spectrum if binding occurs.[1]

-

Calculation: Calculate the attenuation factor (

):-

Threshold:

is typically considered a hit.[1]

-

-

Control: Add a competitive inhibitor (if known) to displace the fragment, restoring the sharp signal (Validation of specific binding).

Protocol: Structural Validation (X-ray Crystallography)

Once 4-Ethyl-2-fluorobenzamide is identified as a hit, structural data is required to guide elaboration.[1]

Crystal Soaking[1]

-

Condition Optimization: Ensure protein crystals are robust in >10% DMSO (fragments require high cosolvent).

-

Soak Solution: Prepare a drop containing the reservoir solution + 20–50 mM 4-Ethyl-2-fluorobenzamide.

-

Incubation: Soak for 1 hour to 24 hours. Note: Benzamides equilibrate rapidly.[1]

-

Cryo-protection: Transfer to cryo-solution containing the fragment (maintain concentration) before flash cooling.[1]

Electron Density Interpretation[1]

-

Look for the characteristic planar density of the benzamide.[1]

-

Key Interaction Check:

Fragment Evolution Strategy

The structural simplicity of 4-Ethyl-2-fluorobenzamide allows for modular chemical elaboration ("Growing").[1]

Figure 2: Synthetic vectors for evolving the fragment hit.

Elaboration Tactics:

-

Amide Coupling (Vector 1): The primary amide (

) can be substituted to explore adjacent pockets.[1] However, caution is needed not to disrupt the primary H-bond donor/acceptor motif.[1] -

Ethyl Extension (Vector 2): If the ethyl group sits in a hydrophobic pocket, extending it to a propyl, isopropyl, or adding a terminal polar group (e.g., hydroxyethyl) can probe depth and specificity.[1]

-

Scaffold Hopping: Replace the phenyl ring with a pyridine (e.g., 2-fluoronicotinamide) to improve solubility or introduce new H-bond acceptors while maintaining the vector geometry.[1]

References

-

Norton, R. S., et al. (2016).[1] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860.[1] Link

-

Buchholz, C. R., & Pomerantz, W. C. K. (2020).[1] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[1][2][3] RSC Chemical Biology, 1, 38-50.[1] Link

-

Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453.[1] Link

-

PubChem Compound Summary. "4-Fluorobenzamide" (Analogous Core Structure).[1] Link[1]

Sources

- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Navigating the Preclinical Gauntlet: A Guide to In Vivo Experimental Design for 4-Ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Ethyl-2-fluorobenzamide, a novel benzamide derivative. Given the limited existing data on this specific molecule, this guide is structured to provide a robust framework for its initial characterization, drawing upon established principles of preclinical drug development for new chemical entities (NCEs). We will proceed with the well-founded hypothesis that 4-Ethyl-2-fluorobenzamide possesses anticonvulsant properties, a plausible therapeutic avenue for novel benzamide structures. This application note will detail the logical progression of in vivo studies, from initial formulation and dose-range finding to pharmacokinetic profiling and pivotal efficacy testing, culminating in a preliminary safety assessment.

Section 1: The Strategic Imperative of a Phased In Vivo Evaluation

The journey of an NCE from the bench to potential clinical application is fraught with challenges. A meticulously planned in vivo experimental strategy is paramount to de-risk the development process and provide a clear rationale for advancing a candidate. Our approach for 4-Ethyl-2-fluorobenzamide is a phased, iterative process, ensuring that data from each study informs the design of the next. This strategy maximizes data quality while adhering to the ethical principles of animal research, often referred to as the 3Rs (Replacement, Reduction, and Refinement).

The overarching workflow for the preclinical in vivo assessment is depicted below.

Caption: Phased approach for in vivo evaluation of 4-Ethyl-2-fluorobenzamide.

Section 2: Foundational Studies: Formulation and Dose Escalation

Rationale for Vehicle Selection and Formulation

The first critical step in any in vivo study is the development of a safe and effective formulation for administering the test compound. For oral administration of a poorly soluble compound like 4-Ethyl-2-fluorobenzamide, a systematic approach to vehicle selection is necessary to ensure consistent bioavailability.[1] The chosen vehicle should be non-toxic and have minimal physiological effects.[1]

Protocol 1: Vehicle Screening and Formulation Preparation

-

Solubility Assessment:

-

Determine the solubility of 4-Ethyl-2-fluorobenzamide in a panel of common, non-toxic vehicles.

-

Start with aqueous vehicles (e.g., water, 0.9% saline) and progress to suspending agents and co-solvent systems if necessary.

-

-

Vehicle Selection:

-

Based on solubility data, select a primary vehicle. For a hydrophobic compound, a suspension in 0.5% w/v methylcellulose or a solution in corn oil are common starting points.[1]

-

If a co-solvent is required, use the lowest effective concentration of agents like PEG 400 or DMSO, ensuring the final concentration is well-tolerated in the chosen species.[1]

-

-

Formulation Preparation:

-

Accurately weigh the required amount of 4-Ethyl-2-fluorobenzamide.

-

If preparing a suspension, wet the powder with a small amount of vehicle to form a paste before gradually adding the remaining vehicle while vortexing or sonicating to ensure uniformity.

-

For solutions, dissolve the compound in the vehicle, using gentle heating if necessary and permissible based on compound stability.

-

Prepare fresh formulations for each experiment to ensure stability and consistency.

-

| Vehicle Type | Examples | Key Considerations |

| Aqueous Suspending Agents | 0.5% w/v Methylcellulose, 0.5% w/v Carboxymethyl Cellulose | Physiologically compatible and widely used. Viscosity should be monitored for ease of administration.[1] |

| Oils | Corn oil, Sesame oil | Suitable for highly hydrophobic compounds. Potential for long-term exposure effects should be considered.[1] |

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | Used to enhance solubility but should be used at the lowest possible concentration due to potential toxicity.[1] |

Dose-Range Finding: Establishing the Maximum Tolerated Dose (MTD)

Dose-range finding (DRF) studies are essential to determine the tolerability of the NCE and to select appropriate dose levels for subsequent efficacy and toxicity studies. The primary goal is to identify the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable adverse effects.

Protocol 2: Acute Oral Dose-Range Finding Study in Mice

-

Animal Model:

-

Use a standard outbred mouse strain (e.g., CD-1 mice), with an equal number of males and females.

-

-

Experimental Design:

-

Administer single oral doses of 4-Ethyl-2-fluorobenzamide to small groups of mice (n=3-5 per group) in an escalating manner.

-

A suggested starting dose could be 10 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 30, 100, 300, 1000 mg/kg).

-

Include a vehicle control group.

-

-

Observation Period:

-

Monitor animals closely for the first 4 hours post-dosing and then at least twice daily for up to 14 days.

-

Record clinical signs of toxicity, including changes in behavior, posture, gait, and any signs of seizures or sedation.

-

Measure body weight at baseline and at regular intervals throughout the study.

-

-

Endpoint:

-

The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.

-

Section 3: Unveiling the Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Ethyl-2-fluorobenzamide is crucial for interpreting efficacy and toxicology data. A well-designed pharmacokinetic (PK) study will provide key parameters such as bioavailability, half-life, and maximum concentration (Cmax).

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

-

Animal Model:

-

Sprague-Dawley rats are often preferred for PK studies due to their larger blood volume, allowing for serial sampling from a single animal.

-

-

Experimental Design:

-

Intravenous (IV) Group: Administer a single IV bolus dose of 4-Ethyl-2-fluorobenzamide (e.g., 1-2 mg/kg) to a group of rats (n=3-4). This group is essential for determining clearance and volume of distribution, and for calculating absolute oral bioavailability.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg, a dose expected to be well below the MTD) to a second group of rats (n=3-4).

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points. For the IV group, this might include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group, time points could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of 4-Ethyl-2-fluorobenzamide in plasma samples.

-

-

Data Analysis:

-

Use non-compartmental analysis to calculate key PK parameters.

-

| PK Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the extent of drug absorption. |

| t1/2 (Half-life) | Time for the plasma concentration to decrease by half | Determines the dosing interval. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Provides insight into the extent of tissue distribution. |

| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation | A critical parameter for oral drug development. |

Section 4: Demonstrating Anticonvulsant Efficacy

Based on our working hypothesis, the next phase is to evaluate the anticonvulsant activity of 4-Ethyl-2-fluorobenzamide in well-established and predictive animal models of seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstone models for the initial screening of potential antiepileptic drugs.

Caption: Core efficacy models for anticonvulsant screening.

Maximal Electroshock (MES) Seizure Model

The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures.[2] It assesses a compound's ability to prevent the spread of seizures.[3]

Protocol 4: MES Test in Mice

-

Animal Model:

-

Male CD-1 mice are commonly used.

-

-

Drug Administration:

-

Administer 4-Ethyl-2-fluorobenzamide at various doses (e.g., 10, 30, 100 mg/kg, based on DRF study) via oral gavage.

-

Include a vehicle control group and a positive control group (e.g., Phenytoin at 30 mg/kg).

-

-

Seizure Induction:

-

At the time of peak effect (determined from PK studies or estimated), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

A drop of saline should be applied to the eyes before electrode placement to ensure good contact and prevent injury.

-

-

Endpoint:

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3] Protection is defined as the absence of this response.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[2]

Protocol 5: scPTZ Test in Mice

-

Animal Model:

-

Male CD-1 mice.

-

-

Drug Administration:

-

Administer 4-Ethyl-2-fluorobenzamide at various doses via oral gavage.

-